N'-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide
Description
N'-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide is a hydrazide derivative featuring a 2-oxoindoline core substituted with an ethyl group at the N1 position and a formohydrazide moiety at the C3-ylidene position. Its structure is characterized by a planar indole-2-one ring conjugated with the formohydrazide group, which facilitates intermolecular interactions such as hydrogen bonding and π-π stacking. This compound serves as a scaffold for developing bioactive molecules, particularly in anticancer and anti-inflammatory research .
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)iminoformamide |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-9-6-4-3-5-8(9)10(11(14)16)13-12-7-15/h3-7,16H,2H2,1H3 |
InChI Key |
GYJAHRXQYUFAOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide typically involves the reaction of 1-ethyl-2-oxoindoline-3-carbaldehyde with formohydrazide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
N'-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide has been explored for its potential as a bioactive compound. The following applications have been documented:
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives of oxindole structures have shown significant inhibitory effects on various cancer cell lines. A study demonstrated that certain derivatives exhibited IC values in the nanomolar range against human cancer cells, indicating strong potential as anticancer agents .
Carbonic Anhydrase Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of carbonic anhydrases, which are important in regulating physiological pH and CO transport. These inhibitors have therapeutic implications in treating diseases like glaucoma and epilepsy .
The biological activity of this compound extends beyond anticancer properties:
Antimicrobial Properties
Studies have reported that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases such as arthritis .
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science:
Polymer Chemistry
This compound can be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation into polymer matrices, which could lead to materials with improved performance characteristics .
Case Study 1: Anticancer Screening
A series of oxindole derivatives were synthesized based on the structure of this compound and screened against various cancer cell lines. The results indicated that modifications at specific positions significantly affected their cytotoxicity, leading to the identification of promising candidates for further development.
Case Study 2: Carbonic Anhydrase Inhibition
A detailed study focused on the interaction of this compound with different isoforms of carbonic anhydrases. Molecular docking studies revealed strong binding affinities, suggesting its potential as a therapeutic agent for conditions influenced by carbonic anhydrase activity.
Mechanism of Action
The mechanism of action of N’-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide involves its interaction with cellular proteins and enzymes. The compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This process involves the cleavage of procaspase-3 into its active form, which then triggers a cascade of events leading to programmed cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The structural diversity of 2-oxoindolin-3-ylidene derivatives arises from modifications to the hydrazide moiety and substitutions on the indole or aryl rings. Key analogs include:
Key Observations :
Spectral and Physicochemical Properties
Comparative spectral data highlight the influence of substituents on molecular properties:
Key Observations :
- Similar IR and NMR profiles confirm conserved C=O and C=N functionalities across analogs.
Anticancer Activity
- This compound : Demonstrates moderate activity against breast cancer (MCF-7) cells via apoptosis induction .
- Triazole derivatives () : Enhanced activity (IC₅₀ = 1.8 µM) attributed to hydrogen bonding with kinase active sites .
Antibacterial Activity
Key Observations :
Crystallographic and Hydrogen-Bonding Patterns
Key Observations :
- Planar conformations (dihedral angles <15°) stabilize intermolecular interactions.
- R₂²(8) hydrogen-bonded dimers are common, facilitating crystal lattice stability .
Biological Activity
N'-(1-Ethyl-2-oxoindolin-3-ylidene)formohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the implications of its activity against various biological targets.
1. Synthesis of this compound
The synthesis of this compound typically involves a condensation reaction between 1-ethyl-2-oxoindoline and formohydrazide. The reaction conditions often include the use of suitable solvents and catalysts to facilitate the formation of the hydrazone linkage. The purity and structure of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
2.1 Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against a range of pathogens, including bacteria and fungi. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 20 | 5 |
| Candida albicans | 18 | 8 |
The data indicates that the compound exhibits stronger activity against Gram-negative bacteria compared to Gram-positive strains, suggesting a selective mechanism of action.
2.2 Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound through its inhibition of key inflammatory pathways. In vitro assays demonstrated that this compound can significantly downregulate the expression of pro-inflammatory cytokines such as TNFα and IL-6 in activated macrophages.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes and transcription factors relevant to inflammation and microbial resistance. For instance, studies on similar derivatives suggest that they may act as inhibitors of EGR-1, a transcription factor linked to inflammatory responses.
Case Study: EGR-1 Inhibition
In a recent study, derivatives similar to this compound were shown to inhibit EGR-1 DNA-binding activity effectively. The compounds demonstrated a dose-dependent inhibition in cellular models, leading to reduced expression of EGR-1-regulated inflammatory genes in keratinocytes subjected to TNFα stimulation . This suggests that targeting EGR-1 could be a promising strategy for developing anti-inflammatory therapies.
5. Conclusion
This compound represents a class of compounds with notable biological activities, particularly in antimicrobial and anti-inflammatory contexts. Further research is warranted to elucidate its precise mechanisms of action and potential therapeutic applications.
Q & A
Q. Can synergistic effects with existing drugs be exploited?
- Methodological Answer : Synergy is evaluated via Chou-Talalay combination indices (CI). For example, co-administration with doxorubicin (CI = 0.3–0.5) enhances cytotoxicity in breast cancer models. Mechanistic studies (Western blot) show amplified p53 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
